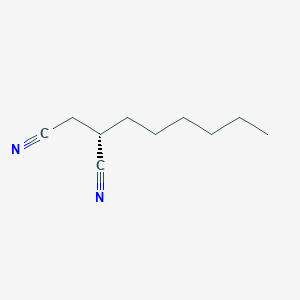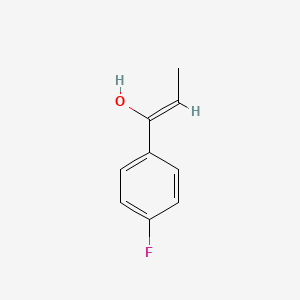![molecular formula C19H21N5O5 B12524917 5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2'-deoxyuridine CAS No. 667465-41-0](/img/structure/B12524917.png)
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a triazole ring attached to a deoxyuridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The starting materials include 3-methylbenzyl azide and 5-ethynyl-2’-deoxyuridine. The reaction is catalyzed by copper(I) ions, often in the presence of a stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the triazole ring or the deoxyuridine moiety.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to partially or fully reduced triazole derivatives.
科学的研究の応用
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against viruses that incorporate nucleoside analogs into their DNA.
Medicine: Investigated for its anticancer properties, as it can interfere with DNA replication in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of 5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine involves its incorporation into DNA. Once incorporated, it can inhibit DNA polymerase, leading to the termination of DNA chain elongation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain viruses .
類似化合物との比較
Similar Compounds
- 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2’-deoxyuridine
- 5-(1-Phenyl-1H-1,2,3-triazol-4-yl)-2’-deoxyuridine
Uniqueness
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine is unique due to the presence of the 3-methylbenzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications .
特性
CAS番号 |
667465-41-0 |
|---|---|
分子式 |
C19H21N5O5 |
分子量 |
399.4 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[1-[(3-methylphenyl)methyl]triazol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H21N5O5/c1-11-3-2-4-12(5-11)7-23-9-14(21-22-23)13-8-24(19(28)20-18(13)27)17-6-15(26)16(10-25)29-17/h2-5,8-9,15-17,25-26H,6-7,10H2,1H3,(H,20,27,28)/t15-,16+,17+/m0/s1 |
InChIキー |
YVDXMZMEBLEFPR-GVDBMIGSSA-N |
異性体SMILES |
CC1=CC(=CC=C1)CN2C=C(N=N2)C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O |
正規SMILES |
CC1=CC(=CC=C1)CN2C=C(N=N2)C3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)

![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)

![1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12524854.png)


![N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide](/img/structure/B12524875.png)

![Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B12524880.png)
![Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate](/img/structure/B12524881.png)
![3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole](/img/structure/B12524888.png)
